![molecular formula C11H20ClNO2 B13431510 Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[221]heptane-3-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo heptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a precursor . The reaction conditions often include the use of electrophilic reagents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as enzymatic hydrolysis and selective catalysis are often employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions with electrophiles to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced derivatives, and various substituted products depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives such as:
- Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
Uniqueness
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of dimethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H20ClNO2 |
|---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-4-14-11(13)10-8-5-9(12-10)7(3)6(8)2;/h6-10,12H,4-5H2,1-3H3;1H/t6?,7?,8?,9?,10-;/m0./s1 |
InChI-Schlüssel |
BLXKHCDMDKDQHO-REMCEMSMSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C2CC(N1)C(C2C)C.Cl |
Kanonische SMILES |
CCOC(=O)C1C2CC(N1)C(C2C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



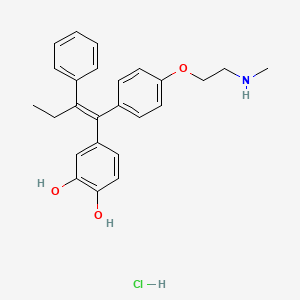

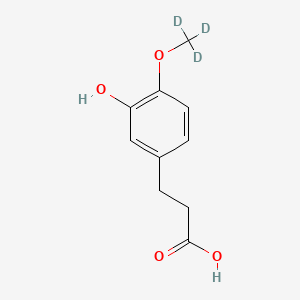

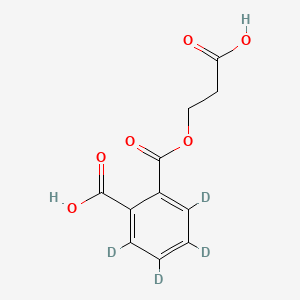
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
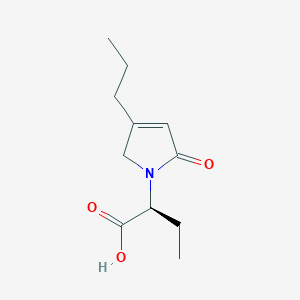
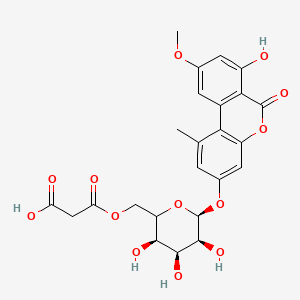
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)


![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
